N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the isoindoline moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents such as toluene and ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as nitro or halogen groups .
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Thiazole Derivatives: Compounds with a thiazole ring are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-5-6-13(14(21)7-10)15-9-28-19(22-15)23-16(25)8-24-17(26)11-3-1-2-4-12(11)18(24)27/h1-7,9H,8H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAXMDROUBUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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